(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride
Description
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic tertiary amine derivative widely used in pharmaceutical research as a building block for drug discovery. Its molecular formula is C₁₁H₂₀N₂O₂·HCl, with a molecular weight of 212.29 g/mol (free base) . The compound features a rigid [2.2.2] bicyclic framework, which confers stereochemical stability and enhances binding affinity in medicinal chemistry applications. Key identifiers include CAS 944238-89-5 and MDL number MFCD09997870 .
Properties
IUPAC Name |
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGQWSDLRMTPCC-OZZZDHQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1CN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 248.75 g/mol
- CAS Number : 944086-67-3
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for synaptic transmission and have been implicated in cognitive functions and neuroprotection.
Table 1: Summary of Biological Activities
Case Studies
- Cognitive Enhancement : A study investigated the effects of this compound on memory performance in rodent models. Results indicated improved memory retention and learning capabilities, suggesting its utility in treating cognitive impairments related to neurodegenerative diseases.
- Neuroprotection : Another study focused on the compound's ability to protect against neurotoxicity induced by glutamate. The findings revealed that treatment with the compound significantly reduced neuronal apoptosis and oxidative stress markers.
- Anti-inflammatory Applications : Research into the anti-inflammatory properties highlighted its potential as a therapeutic agent in conditions such as arthritis and multiple sclerosis, where inflammation plays a critical role.
Scientific Research Applications
Drug Development
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane derivatives have been investigated for their role as potential drug candidates due to their ability to interact with various biological targets.
- B-Raf Inhibitors : Research indicates that this compound can be utilized in the synthesis of indazolylpyrazolo[1,5-a]pyrimidine analogs that act as B-Raf inhibitors, which are crucial in treating cancers associated with B-Raf mutations .
- CCR2 Antagonists : The compound has been explored for developing CCR2 antagonists that may have therapeutic implications in treating inflammatory diseases and certain cancers .
Neuropharmacology
The compound has shown promise as a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which is significant for developing treatments related to neurodegenerative diseases and addiction therapies .
Building Block in Organic Synthesis
The unique bicyclic structure of (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane makes it a valuable building block in organic synthesis:
- It can be used to prepare various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.
- The compound serves as a precursor for synthesizing more complex molecules through reactions such as alkylation and acylation .
Case Studies
Comparison with Similar Compounds
Key Properties:
- Purity : ≥97% (HPLC)
- Storage : 2–8°C, protected from light
- Hazards : H302 (harmful if swallowed) with safety precautions (P280, P305+P351+P338) .
The compound is synthesized via microwave-assisted multicomponent reactions, achieving 42% yield and 27% enantiomeric excess (ee) under optimized conditions . Its primary use is as a pharmaceutical impurity reference standard and intermediate in bioactive molecule synthesis .
Comparison with Structural Analogs
The compound belongs to a broader class of diazabicyclo derivatives. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Derivatives with [2.2.2] frameworks are preferred in drug design for their improved stereochemical rigidity .
Stereochemical Variations :
- The (1S,4S) enantiomer (944238-89-5) shows distinct pharmacological behavior compared to its (1R,4R) counterpart (617714-22-4), emphasizing the role of chirality in target binding .
Safety Profiles :
Q & A
Q. Table 1: Recommended Analytical Techniques for Quality Control
| Parameter | Method | Reference Standard |
|---|---|---|
| Purity | HPLC-UV (220 nm, C18 column) | USP ⟨621⟩ |
| Enantiomeric Excess | Chiral SFC | Ph. Eur. 2.2.40 |
| Water Content | Karl Fischer Titration | ASTM E1064 |
Q. Table 2: Hazard Mitigation Workflow
| Step | Action | Evidence Reference |
|---|---|---|
| Handling | Use glovebox for air-sensitive manipulations | |
| Waste Disposal | Neutralize acidic/basic byproducts before disposal | |
| Emergency Response | Pre-establish contracts with hazardous waste vendors |
Key Considerations for Experimental Design
- Controlled Environment : Use randomized block designs (similar to agricultural studies in ) to minimize batch-to-batch variability in synthetic workflows.
- Data Reproducibility : Implement electronic lab notebooks (ELNs) with audit trails to document deviations and ensure protocol adherence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
